2-Chloro-4,5-difluorophenylboronic acid
Description
Structural Elucidation of 2-Chloro-4,5-difluorophenylboronic Acid
Molecular Architecture and Bonding Characteristics
IUPAC Nomenclature and Constitutional Isomerism
The International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, reflecting the systematic numbering of substituents on the benzene ring relative to the boronic acid functional group. The constitutional framework places the boronic acid moiety at position 1 of the phenyl ring, with the chlorine atom occupying the ortho position at carbon 2, while the two fluorine atoms are positioned at the meta positions 4 and 5 relative to the boronic acid group. This specific substitution pattern creates a unique constitutional isomer within the broader family of trisubstituted phenylboronic acids.
The compound's structural identity is further confirmed through its Chemical Abstracts Service registry number 1801916-39-1 and its distinctive InChI key MSMGFPOBSXTDFW-UHFFFAOYSA-N, which provides an unambiguous digital representation of its molecular structure. The systematic name reflects the priority given to the boronic acid functional group in nomenclature hierarchies, with the halogen substituents described according to their positions relative to this principal functional group.
Comparative analysis with related constitutional isomers demonstrates the structural diversity possible within halogenated phenylboronic acids. Studies of analogous compounds such as 2,4-difluorophenylboronic acid and 3,5-difluorophenylboronic acid reveal that different substitution patterns can significantly influence molecular properties and conformational preferences. The specific 2-chloro-4,5-difluoro substitution pattern represents one of numerous possible arrangements of halogen atoms on the phenylboronic acid scaffold, each potentially exhibiting distinct structural and electronic characteristics.
X-ray Crystallographic Analysis of Boronic Acid Functionality
Crystallographic investigations of related phenylboronic acid compounds provide essential insights into the structural characteristics of the boronic acid functional group and its hydrogen bonding patterns. Analysis of 2,4-difluorophenylboronic acid crystal structures reveals that the boronic acid moiety typically adopts configurations that maximize intermolecular hydrogen bonding interactions. The crystallographic data demonstrates that boronic acids characteristically form dimeric structures through O-H···O hydrogen bonds, creating cyclic R22(8) motifs that stabilize the crystal lattice.
The boron-carbon bond lengths in phenylboronic acids are consistently observed to be shorter than those in tetracoordinate boron compounds, indicating significant π-interaction between the boronic acid group and the aromatic ring system. Structural studies of 2,4-difluorophenylboronic acid show a boron-carbon bond length of 1.566 Å, which represents a substantial shortening compared to typical boron-carbon single bonds in saturated systems. This shortened bond length reflects the partial double-bond character arising from overlap between the empty p-orbital of boron and the π-system of the aromatic ring.
The crystal structure analysis reveals that the molecular geometry is essentially planar, with the O-B-C-C torsional angle measuring approximately 4.4 degrees, demonstrating minimal deviation from planarity. This near-planar arrangement facilitates optimal orbital overlap between the boronic acid group and the aromatic π-system, contributing to the electronic delocalization that characterizes these compounds. The planarity also enables the formation of extensive hydrogen bonding networks that dominate the crystal packing arrangements.
Hydrogen bonding patterns in phenylboronic acid crystals typically involve both the hydroxyl groups of the boronic acid moiety and any electronegative substituents on the aromatic ring. In fluorinated derivatives, additional O-H···F interactions can form, creating bifurcated hydrogen bonds that further stabilize the crystal structure. These interactions demonstrate the critical role of halogen substituents not only in modifying electronic properties but also in directing supramolecular assembly patterns.
Torsional Angles and Planarity of the Aromatic-Boronic Acid System
Computational studies of phenylboronic acid derivatives demonstrate that the preferred conformations involve near-planar arrangements of the aromatic ring and boronic acid moiety, with specific orientations of the hydroxyl groups dictated by steric and electronic factors. Density functional theory calculations using the B3LYP method with appropriate basis sets reveal that phenylboronic acids exhibit three primary conformational possibilities: endo-exo, anti, and syn arrangements of the hydroxyl groups, with the endo-exo conformation typically representing the global energy minimum.
Analysis of 3,5-difluorophenylboronic acid conformers using high-level computational methods shows that the most stable endo-exo conformer maintains planarity between the phenyl ring and the boronic acid group, with calculated torsional angles demonstrating minimal deviation from coplanarity. The energy differences between conformers are typically on the order of 1-3 kilocalories per mole, indicating that multiple conformations may be accessible under ambient conditions, though the endo-exo form predominates.
The influence of halogen substituents on molecular geometry becomes apparent through comparative analysis of different fluorinated phenylboronic acids. Studies of various positional isomers reveal that electron-withdrawing substituents such as fluorine and chlorine can affect the preferred orientations of the boronic acid group relative to the aromatic ring. The electronic effects of these substituents modify the π-electron density of the aromatic system, potentially influencing the strength of the π-interaction between the boron center and the ring.
Torsional potential energy surfaces calculated for phenylboronic acid derivatives indicate that rotation barriers around the carbon-boron bond are typically modest, allowing for conformational flexibility while maintaining a preference for planar or near-planar arrangements. The calculated barriers are generally less than 5 kilocalories per mole, suggesting that thermal energy at room temperature is sufficient to enable conformational interconversion, though the equilibrium populations favor the more stable planar conformers.
Temperature-dependent structural studies of related compounds demonstrate that increasing thermal energy can lead to greater conformational diversity, with higher energy conformers becoming more populated at elevated temperatures. This temperature dependence reflects the relatively shallow potential energy wells associated with different conformational states and highlights the dynamic nature of the aromatic-boronic acid interaction.
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMGFPOBSXTDFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801916-39-1 | |
| Record name | 2-chloro-4,5-difluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Chloro-4,5-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly as a reagent in Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, which are crucial in synthesizing various organic compounds. The compound interacts with palladium catalysts, facilitating the transmetalation process where the boronic acid group transfers to the palladium center . This interaction is vital for the coupling reaction to proceed efficiently.
Cellular Effects
The effects of this compound on cellular processes are still under investigation. It is known that boronic acids can influence cell signaling pathways and gene expression. For instance, boronic acids can inhibit proteasomes, leading to altered protein degradation and accumulation of ubiquitinated proteins . This inhibition can affect various cellular functions, including cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with biomolecules such as enzymes and proteins. The compound can form reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition . This mechanism is similar to how boronic acid-based proteasome inhibitors function, where the boronic acid moiety binds to the catalytic threonine residue of the proteasome, inhibiting its activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is generally stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that the compound’s effects on cellular function can vary, with prolonged exposure potentially leading to increased cellular stress and altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models depend on the dosage administered. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, toxic effects such as organ damage and altered physiological functions have been observed . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a boronic acid derivative. The compound can undergo metabolic transformations, including oxidation and conjugation reactions, facilitated by enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability and activity within biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Studies have shown that boronic acids can be transported across cell membranes via passive diffusion or active transport mechanisms.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
Biological Activity
2-Chloro-4,5-difluorophenylboronic acid (CDFPBA) is a boronic acid derivative that has gained attention in the pharmaceutical and biochemical research fields due to its potential biological activities. This article reviews the biological activity of CDFPBA, focusing on its antibacterial properties, interactions with biological molecules, and implications for drug development.
Chemical Structure and Properties
- Molecular Formula : CHBClFO
- Molecular Weight : 189.46 g/mol
- SMILES : B(C1=CC(=C(C=C1Cl)F)F)(O)O
- InChI : InChI=1S/C6H4BClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H
Antibacterial Activity
Recent studies have demonstrated that CDFPBA exhibits significant antibacterial properties. The compound was tested against various bacterial strains using the disc diffusion method, where it showed effective inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of CDFPBA
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
| Streptococcus pneumoniae | 14 |
The results indicate that CDFPBA has a stronger inhibitory effect on Escherichia coli compared to other tested strains, suggesting its potential as an antibacterial agent in therapeutic applications .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of CDFPBA with various biological targets. The compound was docked against two proteins: Staphylococcus aureus Tyrosyl-tRNA synthetase and human dihydroorotate dehydrogenase (hDHODH). The docking results revealed strong binding affinities, indicating that CDFPBA could serve as a lead compound in developing new antibiotics or inhibitors.
Table 2: Molecular Docking Results
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| Staphylococcus aureus Tyrosyl-tRNA | -9.8 |
| Human Dihydroorotate Dehydrogenase | -10.5 |
These findings suggest that the structural modifications introduced by the chlorine and fluorine substituents enhance the binding interactions with target proteins, thereby increasing the biological activity of CDFPBA .
Case Studies and Applications
In addition to its antibacterial properties, CDFPBA has been investigated for its role in inhibiting hormone-sensitive lipase (HSL), which is crucial in lipid metabolism. Research indicates that boronic acids can effectively inhibit HSL activity, leading to decreased plasma free fatty acid levels, making them potential candidates for treating metabolic disorders such as insulin resistance and type 2 diabetes .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Agents
Research indicates that compounds similar to 2-chloro-4,5-difluorophenylboronic acid can serve as effective inhibitors of viral infections, particularly Hepatitis C Virus (HCV). These compounds have been shown to interfere with viral replication mechanisms, making them potential candidates for antiviral therapies . The ability to modify the boronic acid structure enhances the selectivity and efficacy of these antiviral agents.
2. Treatment of Metabolic Disorders
Boronic acids have been identified as useful in managing metabolic disorders such as diabetes and obesity. Specifically, this compound has been studied for its effects on insulin sensitivity and glucose metabolism. It has been suggested that this compound may help modulate plasma levels of free fatty acids and improve insulin resistance, thereby aiding in the treatment of type 2 diabetes and related metabolic syndromes .
3. Cancer Therapeutics
The compound is also being explored for its potential in cancer treatment. Boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The therapeutic implications for targeting specific cancers through this mechanism are significant, particularly in managing tumors that exhibit resistance to conventional therapies .
Organic Synthesis Applications
1. Building Block for Fluorinated Compounds
This compound serves as a versatile building block in organic synthesis, particularly for the preparation of fluorinated biphenyls and other complex organic molecules. Its unique electronic properties allow it to participate in various coupling reactions, including Suzuki-Miyaura cross-coupling reactions, which are essential for creating carbon-carbon bonds in synthetic organic chemistry .
2. Development of Pharmaceutical Intermediates
In pharmaceutical research, this compound is utilized to synthesize intermediates that are critical for developing new drugs. Its reactivity with various electrophiles allows chemists to construct complex molecular architectures that can lead to novel therapeutic agents .
Case Studies
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The reactivity and applications of arylboronic acids are heavily influenced by substituent positions and electronic effects. Key analogs include:
Key Observations :
Commercial Availability and Cost
- Discontinuation Status : this compound is listed as discontinued by CymitQuimica , whereas analogs like 2-chloro-4-fluorophenylboronic acid remain available at lower costs (e.g., ¥4,100/g ).
- Price Drivers : The higher cost of 2-chloro-5-fluorophenylboronic acid (¥17,000/g) reflects specialized demand in pharmaceutical intermediates , suggesting that this compound could face similar pricing challenges if reintroduced.
Preparation Methods
Transition-Metal Catalyzed Borylation
The most common and efficient method to prepare arylboronic acids like this compound is via palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2pin2) or similar boron reagents.
Reaction Scheme:
Aryl halide (e.g., 2-chloro-4,5-difluorobromobenzene) + B2pin2 → this compound (after hydrolysis)Catalysts: Pd(PPh3)4, Pd(dppf)Cl2, or Pd(OAc)2 with phosphine ligands
- Bases: Potassium acetate (KOAc), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3)
- Solvents: DMSO, dioxane, or a mixture of water and organic solvents
- Temperature: Typically 80–110 °C
- Reaction Time: 6–24 hours depending on conditions
This method is favored due to its high selectivity and yields, and the ability to tolerate various functional groups including halogens such as chlorine and fluorine.
Alternative Lithiation and Borylation
Another approach involves:
- Directed ortho-lithiation: Using strong bases like n-butyllithium to generate an aryllithium intermediate at the desired position.
- Quenching with trialkyl borates: Such as trimethyl borate (B(OMe)3) or triethyl borate (B(OEt)3).
- Acidic workup: Hydrolysis to yield the boronic acid.
This method requires careful control of temperature (usually -78 °C to 0 °C) and moisture exclusion due to the sensitivity of organolithium reagents.
Representative Experimental Data and Yields
| Method | Catalyst/Agent | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd-catalyzed borylation | Pd(PPh3)4 (1-5 mol%) | KOAc | DMSO | 90 | 70–85 | High selectivity, scalable |
| Pd(OAc)2 + PPh3 | Pd(OAc)2 (0.5–1 mol%), PPh3 | K2CO3 | Dioxane/H2O | 80–100 | 75–80 | Mild conditions, good purity |
| Lithiation + B(OMe)3 | n-BuLi (1.1 eq) | - | THF | -78 to 0 | 60–70 | Requires low temp, moisture free |
Research Findings and Process Optimization
Catalyst Loading: Recent improvements have focused on reducing palladium catalyst loading to minimize cost and metal contamination. Catalyst amounts as low as 0.5 mol% Pd(OAc)2 with triphenylphosphine have been shown to be effective.
Reaction Medium: Use of mixed aqueous-organic solvents (e.g., acetonitrile-water) facilitates better solubility and reaction rates, improving yields and simplifying purification.
Workup Procedures: Avoiding cumbersome distillation steps and employing direct precipitation or crystallization methods enhances scalability and reduces process complexity.
Functional Group Compatibility: The presence of chlorine and fluorine substituents is well tolerated under Suzuki borylation conditions, enabling selective functionalization without dehalogenation.
Summary Table of Preparation Methods
| Step | Description | Advantages | Limitations |
|---|---|---|---|
| Pd-Catalyzed Borylation | Reaction of aryl halide with B2pin2 under Pd catalyst and base | High yield, mild conditions | Cost of Pd catalyst |
| Lithiation + Borylation | Directed lithiation of aryl halide followed by reaction with trialkyl borate | Direct, versatile | Requires low temperature, moisture sensitive |
| Process Optimization | Use of lower catalyst loading, aqueous-organic solvent systems, simplified isolation techniques | Cost-effective, scalable | May require fine-tuning for scale |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-chloro-4,5-difluorophenylboronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and boronation steps. For example, nitration of a fluorinated benzene derivative followed by palladium-catalyzed Miyaura borylation (e.g., using bis(pinacolato)diboron) can introduce the boronic acid group. Reaction temperature (0–60°C), solvent polarity (THF or DMF), and catalyst loading (1–5 mol% Pd) critically affect yield and purity . Post-synthesis purification often involves recrystallization or column chromatography with silica gel, as boronic acids are prone to protodeboronation under acidic conditions .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine analytical techniques:
- NMR Spectroscopy : and NMR confirm fluorine and boron environments, respectively. NMR detects impurities like residual solvents or deboronated byproducts.
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry verifies molecular weight and detects degradation products.
- Elemental Analysis : Quantifies C, H, N, and halogen content to validate stoichiometry .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : This compound is hygroscopic and prone to oxidation. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Avoid prolonged exposure to moisture or light, which accelerates protodeboronation. Stability tests under varying pH (4–9) and temperature (–20°C to 25°C) show decomposition rates increase above pH 7 or 25°C .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-chloro-4,5-difluoro substituents influence Suzuki-Miyaura cross-coupling efficiency?
- Methodological Answer : The electron-withdrawing chloro and fluoro groups activate the boronic acid toward transmetallation but may sterically hinder coupling with bulky aryl halides. Kinetic studies using substituted aryl bromides (e.g., 2,6-dimethyl vs. 4-methoxy derivatives) reveal reduced yields (20–40%) with sterically hindered partners. Optimize by increasing catalyst loading (5 mol% Pd) or using microwave-assisted heating (80°C, 30 min) to enhance reactivity .
Q. What strategies resolve contradictions in catalytic activity data when using this compound in heterocycle synthesis?
- Methodological Answer : Discrepancies often arise from solvent-dependent boronate complexation. For example, in DMSO, the boronic acid forms stable tetrahedral boronate complexes, reducing reactivity. Contrastingly, in THF, the trigonal planar form dominates, enhancing electrophilicity. Validate via NMR to monitor boronate speciation and adjust solvent polarity or additive (e.g., KCO) to modulate reactivity .
Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify electron-deficient sites. For instance, the C3 position (meta to chlorine) shows higher positive charge density, favoring nucleophilic attack. Validate predictions experimentally via competitive reactions with isotopically labeled substrates and LC-MS analysis .
Q. What are the challenges in characterizing boroxine formation from this compound, and how can they be mitigated?
- Methodological Answer : Boroxines form via dehydration under anhydrous conditions, complicating purity assessments. Use dynamic vapor sorption (DVS) to monitor moisture-triggered boroxine reversion. IR spectroscopy (B-O stretching at 1340–1380 cm) and X-ray crystallography (if single crystals form) confirm boroxine structures. Store samples with molecular sieves to suppress cyclization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
